molecular formula C21H28N2O B14686788 Bis[2-(diethylamino)phenyl]methanone CAS No. 34077-98-0

Bis[2-(diethylamino)phenyl]methanone

Cat. No.: B14686788
CAS No.: 34077-98-0
M. Wt: 324.5 g/mol
InChI Key: DFNPQAXDMQTWAT-UHFFFAOYSA-N
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Description

Bis[2-(diethylamino)phenyl]methanone, also known as Michler’s ethyl ketone, is an organic compound with the molecular formula C21H28N2O. It is a derivative of benzophenone and is characterized by the presence of two diethylamino groups attached to the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[2-(diethylamino)phenyl]methanone can be synthesized through the reaction of diethylamine with benzophenone. The reaction typically involves the use of a catalyst such as anhydrous zinc chloride or aluminum chloride. The process is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale reaction of diethylamine with benzophenone in the presence of a suitable catalyst. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The final product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Bis[2-(diethylamino)phenyl]methanone involves its interaction with molecular targets such as enzymes and proteins. The diethylamino groups enhance its ability to form stable complexes with these targets, thereby modulating their activity. The compound can also act as a photosensitizer, initiating photochemical reactions upon exposure to light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(diethylamino)phenyl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a photoinitiator and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

34077-98-0

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

bis[2-(diethylamino)phenyl]methanone

InChI

InChI=1S/C21H28N2O/c1-5-22(6-2)19-15-11-9-13-17(19)21(24)18-14-10-12-16-20(18)23(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

DFNPQAXDMQTWAT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1C(=O)C2=CC=CC=C2N(CC)CC

Origin of Product

United States

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